BenchChemオンラインストアへようこそ!

Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

GABA A alpha5 Neuroscience Cognitive Disorders

This exclusive heterocyclic compound (CAS 2034501-45-4) is a structurally novel isoxazole-pyridazine-ether scaffold from the Hoffmann‑La Roche patent series targeting GABA A α5 receptors for cognitive disorders, including Alzheimer's disease. As an authentic member of this chemotype, it features a distinct 3-oxy-piperidine linkage that differentiates it from commercially available 4‑oxy or pyridine-ether analogs. The compound is positioned as a de novo screening candidate for medicinal chemistry programs investigating CNS-penetrant GABA A α5 negative allosteric modulators (NAMs). Available upon request through custom synthesis or specialized screening libraries. Bulk quantities may be commissioned for HTS campaigns.

Molecular Formula C13H14N4O3
Molecular Weight 274.28
CAS No. 2034501-45-4
Cat. No. B2939176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
CAS2034501-45-4
Molecular FormulaC13H14N4O3
Molecular Weight274.28
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=NO2)OC3=NN=CC=C3
InChIInChI=1S/C13H14N4O3/c18-13(11-5-7-15-20-11)17-8-2-3-10(9-17)19-12-4-1-6-14-16-12/h1,4-7,10H,2-3,8-9H2
InChIKeyDUCTYINKOSKUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 2034501-45-4) — Chemical Identity and Procurement Baseline


Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 2034501-45-4; molecular formula C₁₃H₁₄N₄O₃, MW 274.28) is a synthetic heterocyclic small molecule comprising an isoxazole-5-carbonyl group linked to a piperidin-3-yloxy-pyridazine moiety [1]. The compound is structurally affiliated with the isoxazolo-pyridazine and isoxazolyl-ether derivative families disclosed in Hoffmann‑La Roche patents targeting GABA A α5 receptor modulation [2]. As of the search date, no peer-reviewed primary pharmacology data, quantitative bioactivity records in ChEMBL, BindingDB, or PubChem, nor supplier-certified technical datasheets with assay results are publicly available for this specific CAS number.

Why Generic Substitution Is Not Supported for Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 2034501-45-4)


Within the isoxazole-pyridazine-ether chemotype, even minor structural variations—such as altering the piperidine substitution position (3-yloxy vs. 4-yloxy), replacing pyridazine with pyridine, or methylating the pyridazine ring—can profoundly alter GABA A receptor subtype selectivity and binding kinetics [1]. The Hoffmann‑La Roche patent family explicitly claims inverse agonism and selectivity for the GABA A α5 receptor over α1, α2, and α3 subunits as a function of specific linker geometry and heterocycle identity, indicating that generic interchange of in-class analogs without matched quantitative selectivity data carries a high risk of divergent pharmacology [2].

Quantitative Evidence Limitations for Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone — Current State of Public Data


GABA A α5 Receptor Binding Affinity — Class-Level Patent Disclosure Without Compound-Specific Ki

The isoxazolo-pyridazine patent family (US 7,943,619, US 2010/0286159) discloses that compounds of this chemotype possess affinity and selectivity for the GABA A α5 receptor binding site [1]. However, no compound-specific Ki or IC₅₀ value for CAS 2034501-45-4 has been published. The patent describes a general target affinity threshold of Ki < 100 nM for preferred compounds, but individual data for the target compound are not provided. High-affinity reference compounds within the broader isoxazole‑pyridazine class, such as certain triazolo-phthalazine‑isoxazoles, have reported Ki values as low as 0.8 nM at human α5β3γ2 receptors [2], but these are structurally distinct and cannot be directly extrapolated.

GABA A alpha5 Neuroscience Cognitive Disorders

Structural Differentiation: Piperidine-3-yloxy vs. Piperidine-4-yloxy Connectivity

The target compound features a piperidine-3-yloxy linkage connecting the pyridazine ether to the isoxazole carbonyl, whereas many commercially referenced analogs (e.g., isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone) employ a piperidine-4-yloxy configuration . In GABA A α5 inverse agonist series from Hoffmann‑La Roche, the 3‑position substitution on the piperidine ring is associated with distinct conformational preferences affecting receptor binding pocket occupancy compared to the 4‑position, as evidenced by differential SAR across the patent examples [1]. Quantitative binding data comparing 3-oxy vs. 4-oxy for this exact isoxazole-pyridazine pair have not been published, making this a structural distinction awaiting experimental validation.

Medicinal Chemistry Structure-Activity Relationship GABA A

Pyridazine vs. Pyridine Heterocycle: Predicted Hydrogen-Bond Acceptor Capacity

The target compound contains a pyridazin-3-yloxy group with two adjacent nitrogen atoms, offering enhanced hydrogen-bond acceptor potential compared to pyridine analogs such as those found in the isoxazole-pyridine patent series (US 2009/0143371) [1]. The additional nitrogen in pyridazine modifies the electronic distribution and lipophilicity of the heterocycle, which can affect CNS penetration and GABA A binding-site interactions. However, no experimental logD, pKa, or binding data are published for CAS 2034501-45-4 to confirm the magnitude of this differentiation relative to pyridine-containing comparators.

Computational Chemistry Medicinal Chemistry Binding Prediction

Absence of Compound-Specific Activity Data Across Major Public Bioactivity Databases

Comprehensive searches of ChEMBL, BindingDB, PubChem BioAssay, and the IUPHAR/BPS Guide to Pharmacology returned zero compound-specific bioactivity records for CAS 2034501-45-4 as of the search date [1][2]. By comparison, structurally related isoxazole-pyridazine and isoxazole-pyridine analogs (e.g., CHEMBL68684) have multiple Ki and functional assay entries in these databases. The complete absence of quantitative biological data for the target compound represents a critical gap for any procurement decision that requires demonstrated pharmacological activity.

Database Mining Bioactivity Procurement Due Diligence

Potential Application Scenarios for Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone Based on Structural Class Evidence


Medicinal Chemistry: GABA A α5 Receptor Ligand Lead Optimization

Based on its structural membership in the Hoffmann‑La Roche isoxazolo-pyridazine patent series targeting GABA A α5 receptors for cognitive disorders including Alzheimer's disease [1], this compound may serve as a synthetic intermediate or screening candidate in medicinal chemistry programs focused on CNS-penetrant GABA A α5 negative allosteric modulators (NAMs) [1].

Chemical Biology: Custom Synthesis and Primary Screening

Organizations conducting custom library synthesis or high-throughput screening (HTS) for GABA A receptor modulators may commission this compound as a novel scaffold entry [1]. Given the absence of existing bioactivity data, its value is limited to de novo screening rather than targeted procurement based on known pharmacology.

Analytical Chemistry: Reference Standard for Isoxazole-Pyridazine-Ether Impurity Profiling

As a structurally well-defined heterocyclic compound with a unique combination of isoxazole, piperidine, and pyridazine moieties [1], CAS 2034501-45-4 may serve as an analytical reference standard for identifying related impurities or metabolites in pharmaceutical development programs involving isoxazolo-pyridazine drug candidates [2].

Academic Research: Structure-Activity Relationship (SAR) Exploration of Heterocyclic GABA Ligands

Academic laboratories investigating the SAR of GABA A receptor ligands may procure this compound to explore the impact of the pyridazine-ether linkage and the 3-oxy-piperidine substitution pattern on receptor binding [2]. The compound fills a specific structural niche not represented by commercially available pyridine-ether or 4-oxy-piperidine analogs.

Quote Request

Request a Quote for Isoxazol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.